Antibacterial Potency Comparable to Ciprofloxacin against MRSA
Derivatives synthesized from a 2-(chloromethyl)-1H-benzo[d]imidazole core, a close structural relative of the target compound, have demonstrated significant antibacterial activity against two methicillin-resistant Staphylococcus aureus (MRSA) strains. The most potent analogs in this series exhibited Minimum Inhibitory Concentrations (MICs) comparable to the widely used fluoroquinolone antibiotic ciprofloxacin [1]. This level of activity against a clinically challenging pathogen underscores the potential of this chemical class and, by extension, the value of its chloromethyl intermediate as a foundation for developing novel antimicrobial agents.
| Evidence Dimension | Antibacterial Activity (MIC) |
|---|---|
| Target Compound Data | Derivatives of 2-(chloromethyl)-1H-benzo[d]imidazole (a close structural analog) show MIC values against MRSA. |
| Comparator Or Baseline | Ciprofloxacin (a widely used antibiotic). |
| Quantified Difference | MIC values are comparable to ciprofloxacin. |
| Conditions | In vitro screening against two methicillin-resistant Staphylococcus aureus (MRSA) reference strains. |
Why This Matters
This demonstrates that the core scaffold of this compound can be elaborated into molecules with potent, clinically relevant antibacterial activity, justifying its selection as a privileged synthetic intermediate over other scaffolds with less compelling antimicrobial profiles.
- [1] Alasmary, F. A. S.; Snelling, A. M.; Zain, M. E.; Alafeefy, A. M.; Awaad, A. S.; Karodia, N. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules 2015, 20 (8), 15206-15223. View Source
